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Introduction
Lente insulin, a historically significant intermediate-acting insulin, played a crucial role in the

management of diabetes mellitus for several decades. Its unique formulation, a combination of

two distinct insulin-zinc crystal forms, provided a delayed onset and prolonged duration of

action compared to regular insulin. This guide offers an in-depth technical exploration of the

pharmacokinetics and pharmacodynamics of Lente insulin, providing valuable insights for

researchers and professionals in drug development. Although largely replaced by newer insulin

analogs with more predictable profiles, a thorough understanding of Lente insulin's properties

remains relevant for historical context, comparative studies, and the ongoing development of

novel insulin formulations.

Core Concepts: Composition and Formulation
Lente insulin is a sterile, aqueous suspension of insulin complexed with zinc. Its intermediate-

acting properties are achieved by combining two types of insulin-zinc crystals:

Semilente: An amorphous (non-crystalline) insulin-zinc suspension, providing a relatively

rapid onset of action.

Ultralente: A crystalline insulin-zinc suspension with larger crystals, resulting in a slower

onset and more prolonged duration of action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1263539?utm_src=pdf-interest
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/product/b1263539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typically, commercial preparations of Lente insulin contained a mixture of approximately 30%

Semilente and 70% Ultralente insulin. This specific ratio was designed to provide a balance

between a reasonably prompt onset and a sustained duration of effect, aiming to cover basal

insulin requirements over a significant portion of the day. The zinc ions are crucial for the

crystallization and stability of the insulin hexamers, which dictates the dissolution and

subsequent absorption rate from the subcutaneous tissue.

Pharmacokinetics: The Journey of Lente Insulin in
the Body
The pharmacokinetic profile of Lente insulin is characterized by its absorption, distribution,

metabolism, and excretion. These parameters are summarized in the tables below, with

comparative data for NPH (Neutral Protamine Hagedorn) insulin, another intermediate-acting

insulin, provided for context.

Table 1: Pharmacokinetic Parameters of Lente Insulin
Parameter Value Reference(s)

Onset of Action 1 - 4 hours [1]

Time to Peak Effect (Tmax) 4 - 12 hours [1]

Duration of Action 12 - 24 hours [1]

Mean Residence Time
Variable, influenced by crystal

size and injection site

Bioavailability Comparable to NPH insulin

Half-life (apparent)

Prolonged due to slow

absorption from subcutaneous

depot

Table 2: Comparative Pharmacokinetics of Lente Insulin
vs. NPH Insulin
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Parameter Lente Insulin NPH Insulin Reference(s)

Onset of Action 1 - 4 hours 1 - 3 hours [1]

Time to Peak Effect

(Tmax)
4 - 12 hours 4 - 8 hours [1]

Duration of Action 12 - 24 hours 10 - 20 hours [1]

Within-subject

Variability

Generally higher than

NPH

Generally lower than

Lente

Absorption: The absorption of Lente insulin from the subcutaneous tissue is the rate-limiting

step in its action profile. The dissolution of the insulin-zinc crystals determines the rate at which

insulin monomers become available to enter the bloodstream. The biphasic nature of the

formulation, with the faster-dissolving amorphous component and the slower-dissolving

crystalline component, results in its characteristic intermediate duration of action. Factors such

as injection site, depth of injection, and local blood flow can influence the absorption rate and

contribute to the variability in its effect.

Distribution: Once absorbed into the bloodstream, insulin distributes throughout the body and

binds to insulin receptors on target cells, primarily in the liver, muscle, and adipose tissue.

Metabolism and Excretion: Insulin is primarily metabolized in the liver and, to a lesser extent, in

the kidneys and muscle. It is filtered by the glomeruli and reabsorbed by the tubules in the

kidneys, where it is also degraded.

Pharmacodynamics: The Physiological Effects of
Lente Insulin
The pharmacodynamics of Lente insulin describe its effects on the body, principally the

regulation of glucose metabolism.

Table 3: Pharmacodynamic Profile of Lente Insulin
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Parameter Description Reference(s)

Mechanism of Action

Binds to insulin receptors,

activating downstream

signaling pathways to promote

glucose uptake and utilization,

and inhibit hepatic glucose

production.

Primary Effect
Lowering of blood glucose

levels.

Secondary Effects
Promotion of glycogen, fat,

and protein synthesis.

Glucose Infusion Rate (GIR)

Profile

In euglycemic clamp studies,

the GIR profile reflects the time

course of insulin action,

showing a gradual increase, a

broad peak, and a slow

decline.

[2][3]

Mechanism of Action: The Insulin Signaling Pathway
Upon binding to the alpha subunit of the insulin receptor, a receptor tyrosine kinase, a

conformational change is induced, leading to the autophosphorylation of tyrosine residues on

the beta subunit. This activation initiates a cascade of intracellular signaling events through two

primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-

activated protein kinase (MAPK) pathway.
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Insulin Signaling Pathway

The PI3K/Akt pathway is primarily responsible for the metabolic actions of insulin. Activated Akt

promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and

adipose tissue, facilitating glucose uptake. It also stimulates glycogen synthesis, lipid synthesis
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(lipogenesis), and protein synthesis, while inhibiting glucose production (gluconeogenesis) in

the liver.[4][5][6]

The Ras/MAPK pathway is mainly involved in the mitogenic effects of insulin, such as cell

growth and proliferation.[7][8][9]

Experimental Protocols
A comprehensive understanding of Lente insulin's pharmacokinetics and pharmacodynamics

relies on robust experimental methodologies. The following sections detail two key

experimental protocols used in the evaluation of insulin preparations.

Euglycemic Clamp Technique
The euglycemic clamp is the gold standard method for assessing insulin sensitivity and the

pharmacodynamic profile of insulin formulations.[10][11][12][13]
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Euglycemic Clamp Experimental Workflow
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Methodology:

Subject Preparation: The study is typically conducted in healthy volunteers or individuals with

diabetes after an overnight fast. Two intravenous catheters are inserted: one for the infusion

of insulin and glucose, and another in the contralateral arm (often in a heated hand to

arterialize the venous blood) for blood sampling.

Euglycemia Maintenance: A target blood glucose level (euglycemia), usually around 90

mg/dL, is established and maintained throughout the experiment.

Insulin Administration: A single subcutaneous dose of Lente insulin is administered.

Glucose Clamping: As the subcutaneously administered insulin begins to lower blood

glucose, a variable infusion of glucose is initiated. The rate of this glucose infusion (GIR) is

adjusted frequently (e.g., every 5-10 minutes) based on real-time blood glucose

measurements to maintain the target euglycemic level.

Data Collection: The GIR is recorded over the entire study period (e.g., 24 hours). The GIR

profile provides a direct measure of the pharmacodynamic activity of the insulin preparation

over time. Blood samples are also collected periodically to measure plasma insulin

concentrations, allowing for the determination of pharmacokinetic parameters.

Static Glucose-Stimulated Insulin Secretion (GSIS) from
Isolated Islets
This in vitro assay is used to assess the function of pancreatic islets and their ability to secrete

insulin in response to glucose. While not a direct measure of exogenous insulin

pharmacokinetics, it is a fundamental technique in diabetes research and the development of

insulin therapies.[14][15][16][17][18]
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Static GSIS Experimental Workflow
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Methodology:

Islet Isolation: Pancreatic islets are isolated from a donor (e.g., a mouse or rat) using

collagenase digestion followed by a density gradient centrifugation to purify the islets from

acinar and other pancreatic tissue.

Islet Culture: The isolated islets are typically cultured overnight to allow them to recover from

the isolation procedure.

Pre-incubation: Islets are pre-incubated in a buffer solution containing a low glucose

concentration (e.g., 2.8 mM) to establish a basal state.

Basal Insulin Secretion: The islets are then transferred to fresh low-glucose buffer for a

defined period (e.g., 1 hour), and the supernatant is collected to measure basal insulin

secretion.

Stimulated Insulin Secretion: The islets are subsequently moved to a buffer containing a high

glucose concentration (e.g., 16.7 mM) for another defined period, and the supernatant is

collected to measure stimulated insulin secretion.

Insulin Measurement: The concentration of insulin in the collected supernatants is measured

using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The stimulation index is calculated as the ratio of insulin secreted under high

glucose conditions to that secreted under low glucose conditions. This provides a measure of

the islets' responsiveness to glucose.

Discontinuation and Clinical Significance
Lente insulin has been largely discontinued for human use in many countries. The primary

reason for this is the higher intra- and inter-patient variability in its absorption and action profile

compared to newer, long-acting insulin analogs such as insulin glargine and insulin detemir.[19]

[20][21] This variability can lead to less predictable glycemic control and an increased risk of

hypoglycemia. The development of insulin analogs with flatter, more prolonged, and more

reproducible time-action profiles has offered significant advantages in achieving stable basal

insulin coverage.
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Despite its discontinuation for human therapy, the study of Lente insulin's pharmacokinetics

and pharmacodynamics continues to provide a valuable benchmark for the development and

evaluation of new insulin formulations. Understanding the principles of insulin crystallization,

dissolution, and absorption that governed Lente insulin's action has been instrumental in the

rational design of modern insulin analogs.

Conclusion
Lente insulin represents a significant milestone in the history of diabetes therapy. Its

formulation as a combination of amorphous and crystalline insulin-zinc suspensions provided a

crucial intermediate-acting profile that bridged the gap between short-acting and long-acting

insulins. While its clinical use has diminished due to the advent of more predictable insulin

analogs, a comprehensive technical understanding of its pharmacokinetic and

pharmacodynamic properties remains essential for researchers and drug development

professionals. The experimental methodologies developed to characterize insulins like Lente,

such as the euglycemic clamp, continue to be the gold standard in the field. The legacy of

Lente insulin, therefore, lies not only in its past clinical utility but also in the foundational

knowledge it has provided for the ongoing innovation in insulin therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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